Apol1-IN-1

APOL1 G1 variant Ion channel inhibition Thallium flux assay

Select Apol1-IN-1 (Compound 87, WO2020131807A1) as your reference standard for benchmarking APOL1 inhibitor potency evolution. With >100-fold lower potency than clinical-stage Inaxaplin, it provides a clear efficacy window in phenotypic assays. Its documented anti-trypanosomal activity (IC50 < 250 nM) supports dual-role APOL1 studies, while high DMSO solubility (100 mg/mL) ensures reliable HTS assay validation without precipitation artifacts. An essential, citable IP anchor for freedom-to-operate analysis.

Molecular Formula C21H20FN3O3
Molecular Weight 381.4 g/mol
Cat. No. B11929779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApol1-IN-1
Molecular FormulaC21H20FN3O3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O
InChIInChI=1S/C21H20FN3O3/c22-13-7-5-12(6-8-13)19-15(14-3-1-2-4-16(14)24-19)9-10-18(27)25-20-17(26)11-23-21(20)28/h1-8,17,20,24,26H,9-11H2,(H,23,28)(H,25,27)/t17-,20+/m1/s1
InChIKeyCNYZYDUBGMRAFP-XLIONFOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apol1-IN-1: Apatent-Derived APOL1 Inhibitor for FSGS and Non-Diabetic Kidney Disease Research Procurement


Apol1-IN-1, also known as compound 87 from patent WO2020131807A1, is a small molecule inhibitor of apolipoprotein L1 (APOL1) [1]. It is characterized by its indole-based core structure (C21H20FN3O3, MW 381.4) and is primarily utilized as a research tool to investigate the pathogenic mechanisms of APOL1-mediated kidney diseases, specifically focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease (NDKD) . Its origin as a specific example from a foundational Vertex patent positions it as a key reference compound for studying early APOL1 inhibitor scaffolds and their biological activity [2].

Why Apol1-IN-1's Specific Scaffold Profile Matters for APOL1 Research


Within the APOL1 inhibitor class, potency and functional activity are exquisitely sensitive to even minor structural modifications, particularly concerning the inhibition of different genetic variants (G0, G1, G2). Simple substitution with a seemingly more potent analog like Apol1-IN-2 or the clinical candidate Inaxaplin fundamentally alters the research context, as these compounds represent distinct chemical series with different selectivity profiles, pharmacokinetic properties, and developmental stages [1]. Apol1-IN-1, derived from a specific indole-propanamide series in the foundational WO2020131807A1 patent, provides a unique tool for comparative studies exploring the evolution of APOL1 inhibitor pharmacophores, specifically for those requiring a reference compound with well-documented, albeit moderate, inhibitory activity against the G1 variant and documented anti-trypanosomal effects . The quantitative differences detailed below demonstrate why Apol1-IN-1 cannot be considered a functionally equivalent substitute for other APOL1 inhibitors and why its procurement is scientifically justified for specific experimental designs.

Apol1-IN-1 Procurement Evidence: Quantitative Differentiation vs. APOL1 Inhibitor Comparators


Potency Profile: Apol1-IN-1 Exhibits >100-fold Lower Potency than Clinical-Stage Inaxaplin Against APOL1 G1

Apol1-IN-1 inhibits the APOL1 G1 variant with an IC50 of < 250 nM in a HEK293-T-REx cell-based thallium influx assay, a standard measure of APOL1 channel function [1]. In contrast, the clinical candidate Inaxaplin (VX-147) inhibits the same G1 variant with an IC50 of 1.3 nM under comparable in vitro conditions . The structurally distinct inhibitor Apol1-IN-2 demonstrates an EC50 of 14.3 nM against G1-mediated cell death [2]. This quantitative data establishes Apol1-IN-1 as a significantly less potent, early-stage tool compound, suitable for studies where moderate target engagement is required, such as in selectivity profiling or as a control for more potent series.

APOL1 G1 variant Ion channel inhibition Thallium flux assay

Anti-Trypanosomal Activity: Apol1-IN-1's Dual Functionality as a Trypanocidal Agent

A distinguishing feature of Apol1-IN-1 is its documented anti-trypanosomal activity. It inhibits Trypanosoma brucei brucei with an IC50 of < 250 nM in an Alamar blue-based fluorescence assay, using recombinant APOL1 G1 variant protein to assess trypanosome lysis . This activity is likely linked to its inhibition of the APOL1 pore-forming function, which is a known mechanism for trypanosome killing. While Apol1-IN-2 also demonstrates this activity (EC50 2.24-6.03 nM) [1], the clinical candidate Inaxaplin's anti-trypanosomal EC50 (1.2-2.1 nM) is more potent. This data positions Apol1-IN-1 as a unique, moderately potent tool for researchers investigating the intersection of APOL1 biology and trypanosomiasis, a field where many APOL1 inhibitors lack detailed characterization.

Trypanosoma brucei Anti-parasitic activity APOL1 G1 variant

Enhanced In Vitro Solubility: A Practical Advantage for Cell-Based Assays

Apol1-IN-1 demonstrates high solubility in DMSO, with reported values of 100 mg/mL (262.19 mM) [1]. This is a notable practical advantage over the clinical candidate Inaxaplin, which has reported DMSO solubilities ranging from 50 mg/mL (119.79 mM) to 83 mg/mL (198.85 mM) . This ~2-fold higher molar solubility for Apol1-IN-1 simplifies the preparation of concentrated stock solutions for in vitro experiments, reducing the need for sonication or the use of alternative, less physiologically relevant co-solvents. This can minimize solvent-induced artifacts and improve the reproducibility of dose-response studies in cell culture.

DMSO solubility In vitro handling Assay preparation

Patent-Anchored Identity: A Defined Reference Point from Foundational Vertex IP

Apol1-IN-1 is explicitly identified as compound 87 in the seminal Vertex patent WO2020131807A1 [1]. This contrasts with clinical-stage compounds like Inaxaplin (VX-147), which is covered by subsequent patents and represents a more optimized chemical series [2]. For researchers conducting structure-activity relationship (SAR) studies or comparing the pharmacological evolution of APOL1 inhibitors, this direct link to a specific, numbered example in a primary patent is a critical differentiator. It allows for precise citation and comparison with other compounds in the same patent, providing a controlled chemical and biological context that is not available for later-generation, more advanced candidates whose full SAR data may be proprietary.

Patent compound Chemical series SAR studies

Optimized Application Scenarios for Apol1-IN-1 Based on Quantitative Evidence


Comparative Pharmacology Studies of APOL1 Inhibitor Generations

Given its >100-fold lower potency against APOL1 G1 relative to clinical-stage Inaxaplin , Apol1-IN-1 is ideal as a reference compound for benchmarking the potency and selectivity evolution of newer APOL1 inhibitor series. Its well-defined, moderate activity allows researchers to establish clear windows of efficacy in phenotypic assays when comparing it to more potent tool compounds like Apol1-IN-2 or clinical candidates.

Dual-Mechanism Research in APOL1-Mediated Trypanosomiasis

The documented anti-trypanosomal activity of Apol1-IN-1 (IC50 < 250 nM) makes it a valuable tool for laboratories studying the dual role of APOL1 in both mammalian kidney disease and trypanosome lysis. Its distinct potency profile in this assay, compared to more potent inhibitors, provides a unique opportunity to investigate concentration-dependent effects and potential resistance mechanisms in T. brucei models.

High-Throughput Screening (HTS) Assay Development and Validation

The high DMSO solubility of Apol1-IN-1 (100 mg/mL, 262.19 mM) [1] simplifies the preparation of compound libraries and stock plates for HTS campaigns. This property, combined with its moderate but reliable inhibitory activity, makes it an excellent positive control for assay validation and for assessing inter-plate and day-to-day variability in cell-based APOL1 functional assays, where issues of compound precipitation can confound results.

Patent Landscape Analysis and Chemical Series Benchmarking

As a specific, numbered example (Compound 87) from the foundational Vertex patent WO2020131807A1 [2], Apol1-IN-1 serves as a precise, citable reference for intellectual property analysis. For industrial research and development teams, this compound provides a tangible anchor point for comparing their own novel chemical matter against an early, disclosed APOL1 inhibitor scaffold, aiding in freedom-to-operate assessments and the strategic design of new series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apol1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.